N-benzyl-3-nitrobenzamide
Overview
Description
N-benzyl-3-nitrobenzamide is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .
Synthesis Analysis
The synthesis of benzamide derivatives, including this compound, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound was established by the characterization study of single crystal X-ray diffraction . A powder X-ray diffraction analysis was performed to confirm its crystalline nature .Chemical Reactions Analysis
The reaction for the synthesis of this compound involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Antimycobacterial Activity
N-benzyl-3-nitrobenzamide derivatives have been shown to possess significant in vitro antitubercular activity. A study by Wang et al. (2019) reports that certain derivatives, such as N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides, exhibit excellent Minimum Inhibitory Concentration (MIC) values, which are comparative to standard antituberculosis drugs. This finding suggests potential for these compounds in the development of new antitubercular agents (Wang et al., 2019).
Synthesis of Quinazolinones
In the field of organic chemistry, this compound derivatives are used in the synthesis of complex compounds. For example, Wang et al. (2013) describe the use of 2-nitro-N-arylbenzamides, which are closely related to this compound, in the iron-catalyzed formation of 2,3-diarylquinazolinones. This novel approach highlights the versatility of nitrobenzamide derivatives in synthetic chemistry (Wang et al., 2013).
Crystal Structure Analysis
The study of the crystal structure of this compound derivatives provides insights into their molecular configurations. Samimi et al. (2016) conducted a study on the regio and stereo-controlled synthesis of a closely related nitrobenzamide compound, confirming its stereochemistry through single-crystal X-ray diffraction. This type of research is crucial for understanding the physical and chemical properties of these compounds (Samimi, 2016).
Radioligand Development for PET Imaging
This compound derivatives have potential applications in positron emission tomography (PET) imaging. Shiue et al. (1997) synthesized compounds with affinities to sigma receptors, one of which was evaluated as a potential ligand for PET imaging. This study highlights the potential of nitrobenzamide derivatives in developing new diagnostic tools (Shiue et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(15-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h1-9H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVAPEULJLQLAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324040 | |
Record name | N-benzyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7595-68-8 | |
Record name | NSC405530 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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